(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It features a pyrazolo-pyrimidine core structure, which is significant in medicinal chemistry due to its potential therapeutic applications. The compound is primarily studied for its role as an inhibitor in various biological pathways, particularly in cancer research and treatment.
This compound is classified under heterocyclic compounds due to its incorporation of nitrogen atoms within its ring structures. Specifically, it falls into the category of pyrazolo[3,4-d]pyrimidines, which are known for their biological activity and potential as pharmaceutical agents.
The synthesis of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride typically involves several key steps:
The reaction conditions are crucial for optimizing yields and selectivity. For instance, the use of potassium carbonate as a base during nucleophilic substitution reactions enhances reactivity and yields .
The molecular structure of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride can be represented by the following chemical formula:
The compound possesses a complex three-dimensional structure characterized by multiple functional groups that contribute to its biological activity. The presence of chlorine atoms enhances its pharmacological properties by influencing interactions with biological targets.
The primary chemical reactions involved in the synthesis of this compound include:
Each reaction step requires careful control of temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The mechanism of action for (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride primarily involves inhibition of specific kinases or enzymes involved in cellular signaling pathways. By binding to these targets, the compound can modulate various biological processes such as cell proliferation and survival.
Studies indicate that compounds with similar structures exhibit potent inhibitory effects on kinases associated with cancer progression, suggesting a promising therapeutic role in oncology .
Relevant analyses include melting point determination and spectral analysis (NMR, IR) to confirm structural integrity .
(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride has potential applications in:
Pyrazolo[3,4-d]pyrimidine derivatives constitute a privileged scaffold in kinase inhibitor design due to their role as bioisosteres of the adenine moiety of ATP. This structural mimicry enables competitive binding at the kinase ATP-binding site, a property exploited in targeting oncogenic signaling pathways [5] [9]. The planar heteroaromatic system facilitates π-π stacking interactions with conserved kinase residues, while substituents at the C3, C4, and C6 positions fine-tune selectivity and potency [3] [9]. For example, dichloro substitution at C3 and C6—as present in (3R)-N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride—enhances hydrophobic contact with the kinase hinge region and modulates electron distribution to optimize binding affinity [3] [6].
Recent studies demonstrate that pyrazolo[3,4-d]pyrimidines inhibit diverse kinases, including EGFR, CDK2, and BTK, by occupying three critical regions of the ATP-binding site:
Table 1: Kinase Targets of Pyrazolo[3,4-d]pyrimidine Derivatives
Kinase Target | Biological Role | Example Compound | IC₅₀ Range |
---|---|---|---|
EGFR | NSCLC proliferation | Compound 12b [3] | 0.016 μM |
CDK2/Cyclin A2 | Cell cycle progression | Compound 14 [6] | 0.057 μM |
BTK | B-cell signaling | Ibrutinib analogs [6] | < 100 nM |
The (3R) stereochemistry of the piperidine-3-amine moiety in the subject compound exemplifies a strategic application of chirality to enhance kinase selectivity and binding kinetics. The R-enantiomer optimizes spatial orientation for hydrogen bonding with key residues (e.g., Leu83 in CDK2), while the S-counterpart may induce steric clashes or suboptimal contacts [6] [7]. This enantioselective binding is evidenced by kinase inhibitors like crizotinib, where the R-enantiomer exhibits 10–100-fold greater potency than the S-form against ALK and c-MET kinases [7].
The protonatable amine in the (3R)-piperidine configuration contributes to:
Table 2: Molecular Properties of (3R) vs. (3S) Enantiomers
Property | (3R)-Isomer | (3S)-Isomer |
---|---|---|
H-bond acceptors | 5 [2] | 5 |
H-bond donors | 3 [2] | 3 |
logP | 0.47 [2] | Similar (unreported) |
Active site fit | Optimal H-bond to Leu83 [6] | Steric clash predicted |
Dichloro-substituted heterocycles have evolved from non-selective cytotoxic agents to precision therapeutics leveraging halogen bonding for kinase inhibition. The 3,6-dichloro motif in pyrazolo[3,4-d]pyrimidines emerged as a response to limitations in early kinase inhibitors:
The dichloro substitution addresses these issues by:
Table 3: Evolution of Dichloro-Substituted Kinase Inhibitors
Era | Design Strategy | Example Compound | Limitations Addressed |
---|---|---|---|
2000–2010 | Anilinoquinazolines | Gefitinib | Solubility, wild-type selectivity |
2010–2020 | Dichloro-pyrimidines | Osimertinib analogs | T790M resistance |
2020–present | Chiral dichloro-pyrazolopyrimidines | Subject compound (CAS 2007916-10-9) | Selectivity, metabolic stability |
The subject compound (CAS 2007916-10-9) represents a contemporary iteration, combining dichloro substitution with chiral piperidine to balance selectivity against mutant kinases (e.g., EGFRT790M) and pharmacokinetic stability [3] [9]. Its synthesis typically involves regioselective chlorination of pyrazolopyrimidinones followed by enantioselective amination [1] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9